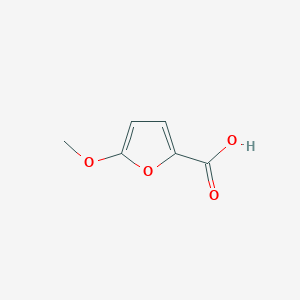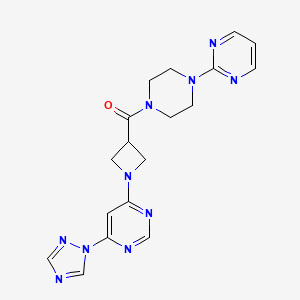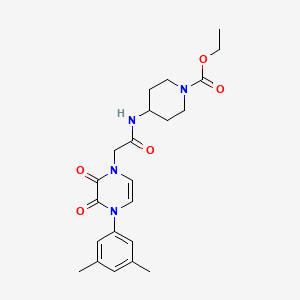
5-methoxyfuran-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxyfuran-2-carboxylic acid: is an organic compound with the molecular formula C6H6O4. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the furan ring at the 5-position and a carboxylic acid group (-COOH) at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxyfuran-2-carboxylic acid can be achieved through several methods. One common approach involves the methoxylation of furan-2-carboxylic acid. This reaction typically requires the use of methanol and a suitable catalyst under controlled conditions. Another method involves the oxidation of 5-methoxyfuran using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods: Industrial production of this compound often involves the use of biomass-derived feedstocks. For example, 5-hydroxymethylfurfural, a compound derived from biomass, can be converted to this compound through a series of chemical reactions, including oxidation and methoxylation .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-methoxyfuran-2-carboxylic acid can undergo oxidation reactions to form various derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield 5-methoxyfuran-2-carboxaldehyde or 5-methoxyfuran-2-methanol, depending on the reducing agent used.
Substitution: The methoxy group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation Products: 5-methoxyfuran-2-carboxaldehyde, 5-methoxyfuran-2-methanol.
Reduction Products: 5-methoxyfuran-2-carboxaldehyde, 5-methoxyfuran-2-methanol.
Substitution Products: Various substituted furan derivatives.
Scientific Research Applications
Chemistry: 5-methoxyfuran-2-carboxylic acid is used as a building block in organic synthesis. Its functional groups make it a versatile intermediate for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of furan derivatives on biological systems. It can serve as a reference compound in studies related to furan-containing bioactive molecules.
Medicine: The furan ring is a common scaffold in several bioactive molecules. This compound could be a starting material for the development of new drugs or act as a reference compound in medicinal chemistry research.
Mechanism of Action
The mechanism of action of 5-methoxyfuran-2-carboxylic acid involves its interaction with various molecular targets. The methoxy and carboxylic acid groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s biological activity and its potential as a drug candidate .
Comparison with Similar Compounds
Furan-2-carboxylic acid: Lacks the methoxy group, making it less versatile in certain chemical reactions.
5-hydroxymethylfurfural: Contains a hydroxymethyl group instead of a methoxy group, leading to different reactivity and applications.
2,5-furandicarboxylic acid: Contains two carboxylic acid groups, making it more acidic and suitable for different applications compared to 5-methoxyfuran-2-carboxylic acid.
Uniqueness: this compound is unique due to the presence of both a methoxy group and a carboxylic acid group on the furan ring. This combination of functional groups provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
5-methoxyfuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c1-9-5-3-2-4(10-5)6(7)8/h2-3H,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFIGGAALSZSJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94084-62-5 |
Source


|
| Record name | 5-methoxyfuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-(3-chloro-4-methylphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2488384.png)
![4-bromo-2-{(E)-[(2,4-difluorobenzyl)imino]methyl}phenol](/img/structure/B2488385.png)

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B2488390.png)
![N-{4-[(2-chlorophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2488391.png)
![3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2488395.png)
![5-[(4-fluorophenyl)methyl]-N-(2-methylpropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2488397.png)
![5-bromo-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2488399.png)
![N-[2-(dimethylamino)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide](/img/structure/B2488401.png)
![N-(1-METHOXYPROPAN-2-YL)-N'-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]ETHANEDIAMIDE](/img/structure/B2488402.png)
![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)acetamide](/img/structure/B2488403.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2488404.png)
![5-Thiaspiro[3.5]nonan-8-amine hydrochloride](/img/structure/B2488405.png)

